An In-depth Technical Guide to 1,1,1-Trifluorotrimethylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,1,1-Trifluorotrimethylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trifluorotrimethylamine (CAS 677-41-8) is a fascinating, yet sparsely documented, fluorinated organic compound. As a member of the α-trifluoromethyl amine family, it holds significant potential in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. This guide provides a comprehensive overview of its known and predicted properties, synthesis strategies, and potential applications, with a particular focus on its relevance in drug development. In the absence of extensive experimental data for this specific molecule, this guide draws upon established knowledge of analogous compounds and the broader class of α-trifluoromethyl amines to provide a robust and insightful resource.
Introduction: The Significance of the Trifluoromethyl Group in Amine Chemistry
The introduction of a trifluoromethyl (-CF₃) group into organic molecules can dramatically alter their physicochemical properties. In the context of amines, the strong electron-withdrawing nature of the -CF₃ group significantly reduces the basicity of the nitrogen atom. This modulation of pKa can be a powerful tool in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity, and improve binding affinity to biological targets.[1] These attributes make α-trifluoromethyl amines, including 1,1,1-Trifluorotrimethylamine, compounds of great interest for the development of novel therapeutics.[2]
Physicochemical Properties of 1,1,1-Trifluorotrimethylamine
Direct experimental data for 1,1,1-Trifluorotrimethylamine is limited. The following table summarizes the available information and provides estimated values based on related compounds and computational predictions.
| Property | Value/Predicted Value | Source/Basis for Prediction |
| CAS Number | 677-41-8 | - |
| Molecular Formula | C₃H₆F₃N | - |
| Molecular Weight | 113.08 g/mol | - |
| Density | 1.111 g/cm³ | [LookChem] |
| Boiling Point | Predicted: Low | Analogy to trimethylamine (3 °C) and the volatile nature of other small fluorinated amines. |
| Melting Point | Predicted: Low | Analogy to trimethylamine (-117 °C). |
| Vapor Pressure | 2580 mmHg at 25°C | [LookChem] |
| Refractive Index | 1.319 | [LookChem] |
| Flash Point | Predicted: Flammable | Based on the low boiling point and the flammability of similar small amines. |
| Solubility | Predicted: Soluble in organic solvents. | General solubility of small amines. |
| Ionization Energy | 9.2 eV | [3] |
| Proton Affinity | 191.9 kcal/mol | [3] |
| Gas Basicity | 184.6 kcal/mol | [3] |
Synthesis of α-Trifluoromethyl Amines: A Methodological Overview
Nucleophilic Trifluoromethylation of Iminium Ions
A common and effective strategy for the synthesis of α-trifluoromethyl amines is the addition of a trifluoromethyl nucleophile to an iminium ion. This can be achieved through a multi-step process starting from an aldehyde or ketone.
Experimental Protocol (General):
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Imine Formation: An aldehyde or ketone is reacted with a primary or secondary amine (in this case, dimethylamine) to form the corresponding imine or enamine. This reaction is typically acid-catalyzed and involves the removal of water.
-
Trifluoromethylation: The resulting imine is then treated with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), often in the presence of a suitable activator like a fluoride source or an acid.[4]
-
Work-up and Purification: The reaction mixture is quenched, and the desired α-trifluoromethyl amine is isolated and purified using standard techniques like distillation or chromatography.
Reactivity and Chemical Behavior
The reactivity of 1,1,1-Trifluorotrimethylamine is dictated by the interplay between the electron-withdrawing trifluoromethyl group and the lone pair of electrons on the nitrogen atom.
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Basicity: The presence of the α-trifluoromethyl group significantly reduces the basicity of the amine compared to trimethylamine. This is due to the inductive effect of the fluorine atoms, which pulls electron density away from the nitrogen, making the lone pair less available for protonation.
-
Nucleophilicity: The reduced electron density on the nitrogen also decreases its nucleophilicity.
-
Stability: N-trifluoromethyl amines are known to be prone to hydrolysis, particularly under acidic conditions.[5][6] The stability in neutral and basic conditions is generally higher.[6]
-
Thermal Decomposition: While specific data is unavailable, small fluorinated organic molecules can decompose at high temperatures to release hazardous substances such as hydrogen fluoride.[7]
Spectroscopic Characterization (Predicted)
-
¹H NMR: A single peak corresponding to the six equivalent protons of the two methyl groups would be expected. The chemical shift would likely be downfield from that of trimethylamine due to the electron-withdrawing effect of the trifluoromethyl group.
-
¹³C NMR: Two distinct signals are anticipated: one for the carbon of the trifluoromethyl group and another for the carbons of the two methyl groups. The trifluoromethyl carbon signal will be split into a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single signal for the three equivalent fluorine atoms of the trifluoromethyl group would be observed. The chemical shift of the CF₃ group is sensitive to the electronic environment.[8]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, likely involving the loss of methyl groups or the trifluoromethyl group.
Applications in Drug Development and Medicinal Chemistry
The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] Small trifluoromethylated amines like 1,1,1-Trifluorotrimethylamine can serve as valuable building blocks or lead compounds in drug discovery.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life and bioavailability of a drug.[1]
-
Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[5]
-
Binding Affinity: The unique electronic properties and steric bulk of the trifluoromethyl group can lead to enhanced binding interactions with biological targets.[2]
-
pKa Modulation: As previously discussed, the ability to fine-tune the basicity of an amine is crucial for optimizing its pharmacokinetic and pharmacodynamic properties.
Safety and Handling
Given the predicted volatility and flammability of 1,1,1-Trifluorotrimethylamine, and the general hazards associated with fluoroamines, stringent safety precautions are necessary.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[9]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[9][10]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use fire-extinguishing media suitable for chemical fires.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1,1,1-Trifluorotrimethylamine represents a simple yet potentially powerful molecule in the arsenal of medicinal and materials chemists. While a comprehensive experimental characterization is still lacking, this guide has synthesized the available information and leveraged data from analogous compounds to provide a detailed overview of its properties, synthesis, and applications. The unique combination of a tertiary amine and a trifluoromethyl group makes it a compelling target for further research, with the potential to unlock new avenues in drug discovery and the development of advanced materials.
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